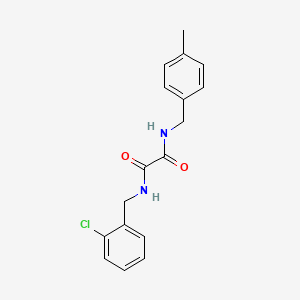
N-(2-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide, commonly known as CBE, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CBE is a small molecule that is commonly used as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body.
Scientific Research Applications
CBE has been extensively studied in scientific research due to its ability to inhibit N-(2-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide. N-(2-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide is an enzyme that breaks down endocannabinoids, which are natural compounds in the body that play a role in pain, mood, and appetite regulation. Inhibition of N-(2-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide by CBE leads to an increase in endocannabinoid levels, which can have therapeutic benefits in various conditions such as pain, anxiety, and inflammation.
Mechanism of Action
CBE inhibits N-(2-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide by binding to the active site of the enzyme. This prevents N-(2-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide from breaking down endocannabinoids, leading to an increase in their levels. The increased levels of endocannabinoids then activate cannabinoid receptors in the body, which can have therapeutic effects.
Biochemical and Physiological Effects:
CBE has been shown to have various biochemical and physiological effects in scientific research. It has been found to have analgesic, anxiolytic, and anti-inflammatory effects in animal models. CBE has also been shown to improve memory and cognitive function in rodents.
Advantages and Limitations for Lab Experiments
One advantage of CBE is its specificity for N-(2-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide inhibition. It does not affect other enzymes or receptors in the body, which makes it a useful tool in scientific research. However, CBE has limited solubility in water, which can make it difficult to use in some experiments. Additionally, CBE has a short half-life in the body, which can limit its therapeutic potential.
Future Directions
There are several future directions for CBE research. One area of interest is the development of more potent and selective N-(2-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide inhibitors. Another area of research is the investigation of the therapeutic potential of CBE in various conditions, such as chronic pain and anxiety disorders. Additionally, the use of CBE in combination with other drugs or therapies is an area of potential future research.
Conclusion:
In conclusion, CBE is a small molecule that has gained significant attention in scientific research due to its ability to inhibit N-(2-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide. It has been shown to have various biochemical and physiological effects and has potential therapeutic benefits in various conditions. Further research is needed to fully understand the therapeutic potential of CBE and to develop more potent and selective N-(2-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide inhibitors.
Synthesis Methods
The synthesis of CBE involves the reaction of 2-chlorobenzylamine and 4-methylbenzylamine with ethanediamine in the presence of a catalyst. The reaction takes place under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain pure CBE.
properties
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-12-6-8-13(9-7-12)10-19-16(21)17(22)20-11-14-4-2-3-5-15(14)18/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMKNSALWYFLJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6871985 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-chloro-4-(4-morpholinyl)phenyl]pentanamide](/img/structure/B5118590.png)
![3-allyl-5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5118595.png)
![2-[(4-fluorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5118601.png)

![ethyl [2-(butyrylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B5118624.png)

![N-methyl-4-[(propylamino)sulfonyl]-N-(2-pyrazinylmethyl)benzamide](/img/structure/B5118646.png)


![N,N''-1,6-hexanediylbis[N'-(2-pyridinylmethyl)urea]](/img/structure/B5118663.png)
![4-[(cyclopropylamino)sulfonyl]-N-(8-methoxy-2-methyl-4-quinolinyl)benzamide](/img/structure/B5118664.png)
![1-[4-(2-bromo-4-methylphenoxy)butyl]pyrrolidine](/img/structure/B5118665.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5118666.png)
![2,4-dichloro-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5118678.png)